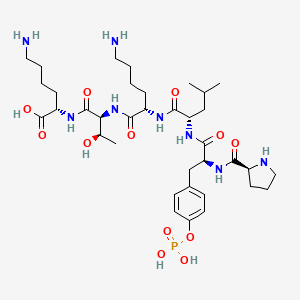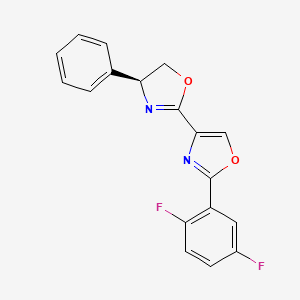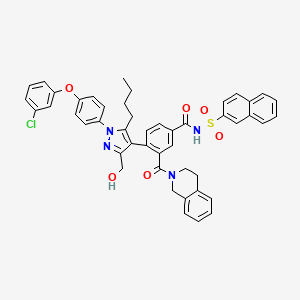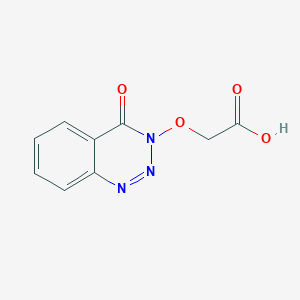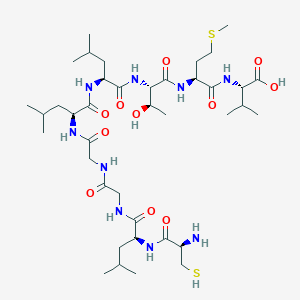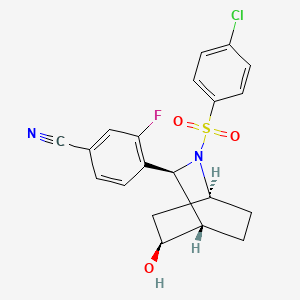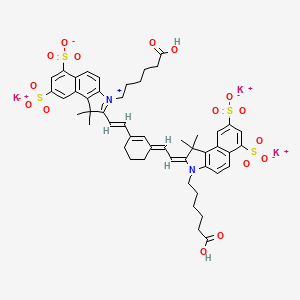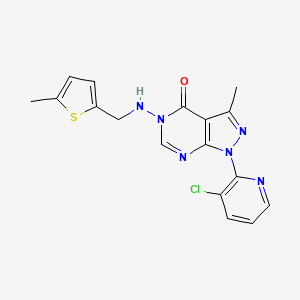
Tmv-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tmv-IN-7 involves the use of tobacco mosaic virus as a biological scaffold. The virus’s anisotropic structure and chemically addressable amino acid residues on both the exterior and interior make it an ideal template for organic and inorganic modifications . The preparation process typically includes the following steps:
Propagation and Isolation: The tobacco mosaic virus is propagated in host plants and then isolated using centrifugation and filtration techniques.
Chemical Modification: The exterior and interior surfaces of the virus are chemically modified using diazonium coupling and amide coupling reactions. These modifications allow for the attachment of various functional groups to the virus particles.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of host plants infected with the tobacco mosaic virus. The virus is then harvested and purified using industrial centrifugation and filtration systems. The chemical modification steps are scaled up using automated reactors to ensure consistency and efficiency in production .
化学反应分析
Types of Reactions
Tmv-IN-7 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like diazonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in ethanol or methanol at low temperatures.
Substitution: Diazonium salts; reactions are conducted in acidic or neutral conditions at room temperature.
Major Products Formed
The major products formed from these reactions include various modified versions of this compound with different functional groups attached, enhancing its properties for specific applications .
科学研究应用
Tmv-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a template for the synthesis of metal-organic frameworks and other nanomaterials.
Biology: Employed in studies of virus-host interactions and the development of antiviral agents.
Medicine: Investigated for its potential in drug delivery systems and as a scaffold for tissue engineering.
Industry: Utilized in the production of nanomaterials for electronics and optics.
作用机制
The mechanism of action of Tmv-IN-7 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. For example, this compound has been shown to inhibit the polymerization of the tobacco mosaic virus capsid protein, preventing the formation of viral particles . Additionally, it can induce the production of resistance enzymes in host plants, enhancing their defense against viral infections .
相似化合物的比较
Similar Compounds
Indole Alkaloids: Compounds like aspergilline F and aspergilline G, which also exhibit antiviral activities against the tobacco mosaic virus.
Phenolic Glycosides: Compounds such as those isolated from Thalictrum scabrifolium, which have shown anti-tobacco mosaic virus activities.
Uniqueness of Tmv-IN-7
This compound stands out due to its ability to serve as a versatile scaffold for various chemical modifications, allowing for the creation of a wide range of functionalized materials. Its unique structure and properties make it particularly suitable for applications in nanotechnology and biomedicine .
属性
分子式 |
C17H15ClN6OS |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
1-(3-chloropyridin-2-yl)-3-methyl-5-[(5-methylthiophen-2-yl)methylamino]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN6OS/c1-10-5-6-12(26-10)8-21-23-9-20-16-14(17(23)25)11(2)22-24(16)15-13(18)4-3-7-19-15/h3-7,9,21H,8H2,1-2H3 |
InChI 键 |
RDQFUIOVEMRISS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)CNN2C=NC3=C(C2=O)C(=NN3C4=C(C=CC=N4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


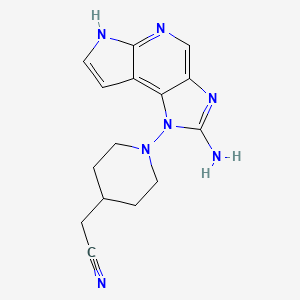
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)


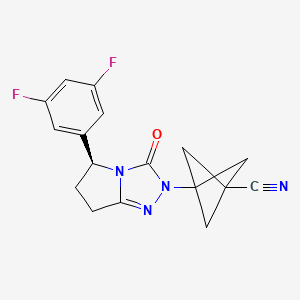
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
